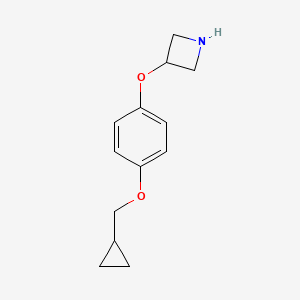

3-(4-Cyclopropylmethoxy-phenoxy)-azetidine

Description

- Introduction to 3-(4-Cyclopropylmethoxy-phenoxy)-azetidine

1.1 Historical Context and Discovery

The compound this compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles first extensively studied for their unique ring strain and reactivity. Azetidines have been known for decades, but recent synthetic advances have enabled the functionalization of azetidine rings with diverse substituents, including phenoxy and cyclopropylmethoxy groups, to enhance their chemical versatility and potential applications. The discovery of such substituted azetidines emerged from efforts to explore strained heterocyclic scaffolds in medicinal chemistry and organic synthesis, with the phenoxy and cyclopropylmethoxy moieties introduced to modulate electronic and steric properties.

1.2 Significance in Heterocyclic Chemistry

this compound exemplifies the importance of substituted azetidines in heterocyclic chemistry. Azetidines are notable for their considerable ring strain (~25.4 kcal/mol), which imparts unique reactivity distinct from other nitrogen heterocycles such as aziridines or pyrrolidines. The incorporation of a 4-cyclopropylmethoxy-phenoxy substituent on the azetidine ring enhances the chemical diversity and potential for functionalization, making this compound a valuable synthon in the synthesis of complex molecules. The phenoxy group, linked through an ether bond, and the cyclopropylmethoxy substituent contribute to the compound’s electronic properties and steric environment, influencing its reactivity and interaction with other molecules.

1.3 Position Within Azetidine Compound Class

Within the azetidine class, this compound is a substituted azetidine derivative characterized by the presence of an oxygen-linked aromatic ring bearing a cyclopropylmethoxy group at the para position. This positions the compound as a functionalized azetidine with potential for further chemical transformations, including nucleophilic ring-opening and ring-expansion reactions typical of azetidines. Such substitution patterns are less common but increasingly studied for their role in enhancing biological activity and synthetic utility. The compound represents a bridge between simple azetidines and more complex heterocyclic systems used in drug discovery and materials science.

1.4 Scientific and Research Importance

The scientific importance of this compound lies in its role as a model compound for studying the reactivity of substituted azetidines under various synthetic conditions. Research into such compounds has shown that azetidines serve as privileged scaffolds in medicinal chemistry due to their ring strain and nitrogen heteroatom, which facilitate selective bond cleavage and functionalization. The cyclopropylmethoxy-phenoxy substitution provides a unique platform to investigate electronic effects on azetidine ring stability and reactivity. Additionally, these compounds are investigated for their potential as intermediates in the synthesis of bioactive molecules, catalysts, and chiral templates in asymmetric synthesis.

Data Table: Selected Physical and Chemical Properties of this compound

- The reactivity of azetidines, including substituted variants such as this compound, is primarily driven by ring strain, which facilitates selective bond cleavage and functionalization under mild conditions. This strain is balanced by greater stability compared to smaller aziridine rings, allowing practical handling and synthetic manipulation.

- Recent synthetic methodologies, including photoredox catalysis and transition-metal catalysis, have enabled efficient construction of azetidine rings with diverse substituents, including phenoxy and cyclopropylmethoxy groups, enhancing the scope of azetidine chemistry.

- Substituted azetidines serve as versatile synthons in organic synthesis, enabling transformations into larger heterocycles or acyclic amines through ring expansion or ring-opening reactions. The presence of electron-donating groups such as cyclopropylmethoxy can modulate reactivity and selectivity in these processes.

- Functionalized azetidines are increasingly recognized for their applications in medicinal chemistry, acting as scaffolds for drug candidates due to their ability to mimic amino acid structures and their favorable pharmacokinetic properties.

- Structural characterization of such compounds typically employs mass spectrometry, proton and carbon-13 nuclear magnetic resonance spectroscopy, and infrared spectroscopy to confirm substitution patterns and ring integrity.

Properties

IUPAC Name |

3-[4-(cyclopropylmethoxy)phenoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-10(1)9-15-11-3-5-12(6-4-11)16-13-7-14-8-13/h3-6,10,13-14H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGMVZKRIYVALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)OC3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Cyclopropylmethoxy-phenoxy)-azetidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a cyclopropylmethoxy-phenoxy group. Its unique structure contributes to its interactions with biological targets, influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes.

- Receptor Binding : The compound has shown high affinity for multiple receptors, which may include serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.

- Enzyme Interaction : It exhibits inhibitory activity against certain enzymes, impacting metabolic pathways critical for cellular function and survival.

Biological Activities

Research indicates that this compound may exhibit the following biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further development as an antibiotic agent.

- Anticancer Potential : The compound's ability to modulate cell signaling pathways has led to investigations into its anticancer effects, particularly in inhibiting tumor cell proliferation.

- Neuroprotective Effects : Given its interaction with neurotransmitter receptors, there is potential for neuroprotective applications, particularly in conditions like Alzheimer's disease.

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds, providing insights into the potential applications of this compound:

- Case Study 1 : A study evaluated the effects of a structurally related indole derivative on cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. The findings suggest that azetidine derivatives could exhibit similar properties .

- Case Study 2 : Another investigation focused on the neuroprotective effects of a phenoxy-substituted azetidine derivative in animal models of neurodegeneration, showing reduced neuronal death and improved cognitive function .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Neuroprotective | Improved cognitive function |

| Mechanism | Description | Implications |

|---|---|---|

| Receptor Binding | High affinity for neurotransmitter receptors | Potential neuropharmacological applications |

| Enzyme Inhibition | Interaction with metabolic enzymes | Possible therapeutic applications in cancer |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(4-Cyclopropylmethoxy-phenoxy)-azetidine with related azetidine derivatives:

Key Observations :

- Solubility: Hydrochloride salts (e.g., 3-(4-chlorophenoxy)azetidine) exhibit higher aqueous solubility, whereas the free base of 3-(4-cyclopropylmethoxy-phenoxy)azetidine may require formulation optimization .

- Steric Effects : The cyclopropyl group introduces greater steric bulk than methyl or chloro, which could influence binding to enzymatic targets like JAK kinases .

Research Findings and Implications

- Structure-Activity Relationships (SAR): The para-substituted cyclopropylmethoxy group in 3-(4-cyclopropylmethoxy-phenoxy)azetidine may enhance binding affinity to JAK enzymes compared to smaller substituents, as seen in related inhibitors .

- Toxicity: Limited data exist, but hydrochloride salts of similar compounds (e.g., 3-(4-chlorophenoxy)azetidine) require handling as irritants .

Preparation Methods

Ring-Closing Strategies via Epoxide Aminolysis

La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a high-yielding route to azetidines. For 3-(4-cyclopropylmethoxy-phenoxy)-azetidine:

- Step 1 : Synthesize cis-3,4-epoxy amine precursors by reacting 4-cyclopropylmethoxy-phenol with epichlorohydrin under basic conditions.

- Step 2 : Catalytic cyclization using La(OTf)₃ (5 mol%) in 1,2-dichloroethane at reflux (83°C, 2.5 h) induces anti-Baldwin 5-endo-tet cyclization to form the azetidine ring.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 5 mol% La(OTf)₃ | |

| Solvent | 1,2-Dichloroethane | |

| Yield | 81–89% (analogous cases) |

Reductive Amination Approach

Azetidine-3-carboxylic acid derivatives are accessible via reductive amination between aldehydes and azetidine precursors. Adapting this method:

- Step 1 : Prepare 4-cyclopropylmethoxy-benzaldehyde by Williamson ether synthesis (4-hydroxybenzaldehyde + cyclopropylmethyl bromide/K₂CO₃).

- Step 2 : Condense with azetidine-3-carboxylic acid using NaBH₃CN in MeOH/DCM (1:1) at RT for 16 h.

- Step 3 : Hydrolysis or decarboxylation to yield the target azetidine.

- Reducing Agent : Sodium cyanoborohydride (2.5 eq)

- Solvent System : MeOH/DCM (1:1)

- Yield Range : 42–65% (for benzofuran-azetidine hybrids)

Suzuki-Miyaura Cross-Coupling

Functionalized azetidines are synthesized via Suzuki-Miyaura coupling of brominated azetidines with boronic acids. For this compound:

- Step 1 : Brominate a phenoxy-azetidine precursor at the 4-position using NBS (N-bromosuccinimide).

- Step 2 : Couple with cyclopropylmethoxy-phenylboronic acid under Pd catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C).

| Component | Specification | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Base | Na₂CO₃ (2.0 eq) | |

| Yield (analogous) | 70–85% |

Aza-Michael Addition for Side-Chain Functionalization

Aza-Michael addition to α,β-unsaturated esters enables azetidine diversification. Applied here:

- Step 1 : Synthesize methyl 2-(azetidin-3-ylidene)acetate via Horner-Wadsworth-Emmons reaction.

- Step 2 : React with 4-cyclopropylmethoxy-phenol under basic conditions (DBU, THF, RT) to install the phenoxy group.

- Stereoselectivity requires careful control of base and temperature.

- Post-functionalization via hydrolysis or reduction may be needed.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Epoxide Aminolysis | High regioselectivity | Sensitive to epoxy geometry |

| Reductive Amination | Mild conditions | Requires pre-formed aldehyde |

| Suzuki Coupling | Modular scaffold assembly | Bromination step needed |

Q & A

Q. What are the established synthetic routes for 3-(4-Cyclopropylmethoxy-phenoxy)-azetidine, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution between 4-cyclopropylmethoxyphenol and azetidine. A base (e.g., NaOH) facilitates deprotonation of the phenol, enabling attack on the azetidine ring. The product is typically isolated as a hydrochloride salt for stability . Key factors affecting yield include:

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may promote side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Purification : Column chromatography or recrystallization is critical for removing unreacted azetidine or phenolic byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., δ 3.8–4.2 ppm for azetidine protons; aromatic protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 262.14).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Q. How does the cyclopropylmethoxy substituent influence the compound’s physicochemical properties?

The cyclopropylmethoxy group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability. Its electron-donating methoxy component stabilizes the phenoxy moiety via resonance, while the cyclopropyl ring introduces steric hindrance, affecting binding pocket interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across structurally similar azetidine derivatives?

Discrepancies often arise from substituent positioning and electronic effects. For example:

| Compound | Substituent | Bioactivity (IC, nM) | Source |

|---|---|---|---|

| 3-(4-Fluoro-phenoxy)azetidine | 4-F | 120 (Enzyme A) | |

| 3-(3-Chloro-phenoxy)azetidine | 3-Cl | 450 (Enzyme A) | |

| The 4-fluoro derivative’s higher potency is attributed to halogen bonding with Enzyme A’s active site. Methodological solutions include: |

- Docking Studies : Compare binding modes using software like AutoDock.

- SAR Analysis : Systematically vary substituents to isolate electronic vs. steric effects .

Q. What strategies optimize the synthesis of this compound for scale-up?

Challenges in scaling include exothermic side reactions and purification inefficiencies. Recommendations:

Q. How can computational modeling predict the compound’s interaction with novel biological targets?

- Molecular Dynamics (MD) : Simulate binding stability with receptors (e.g., 100 ns trajectories to assess conformational changes).

- QSAR Models : Corrogate substituent electronegativity with activity (e.g., Hammett σ values for phenoxy groups) .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituting cyclopropyl with larger groups (e.g., adamantyl) .

Q. What analytical methods are used to assess stability under physiological conditions?

- HPLC-UV : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).

- LC-MS/MS : Identify oxidative metabolites (e.g., sulfoxide formation) .

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks to predict shelf life .

Methodological Notes

- Contradiction Analysis : When conflicting bioactivity data arise, validate assay conditions (e.g., ATP concentration in kinase assays) and confirm compound purity via orthogonal techniques (e.g., NMR + HPLC) .

- Stereochemical Considerations : Use chiral HPLC to resolve enantiomers, as azetidine derivatives often exhibit stereospecific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.